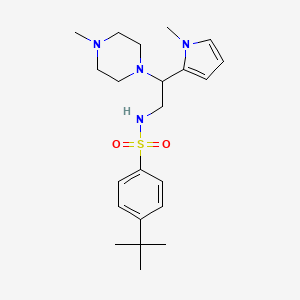

4-(tert-butyl)-N-(2-(1-methyl-1H-pyrrol-2-yl)-2-(4-methylpiperazin-1-yl)ethyl)benzenesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of benzenesulfonamide derivatives has been explored in various studies. In one such study, a series of new 4-(3-(4-substitutedphenyl)-3a,4-dihydro-3H-indeno[1,2-c]pyrazol-2-yl) benzenesulfonamides were synthesized starting from substituted benzaldehydes. These benzaldehydes were used to prepare a key intermediate by introducing substituents such as fluorine, hydroxy, methoxy, or trimethoxy moieties. The synthesis involved the use of 4-hydrazinobenzenesulfonamide to create the final compounds . Another study reported the synthesis of 4-(tert-butyl)-N-(pyridin-3-ylmethyl) benzenesulfonamide through the reaction of 4-tert-butylphenyl sulfonyl chloride with 3-picolylamine in the presence of triethylamine . Additionally, a range of substituted benzenesulfonamides and corresponding tert-butyl sulfonylcarbamates were synthesized from substituted benzenesulfonic acids, which were previously used for the protection of amino functions .

Molecular Structure Analysis

The molecular structure of 4-(tert-butyl)-N-(pyridin-3-ylmethyl) benzenesulfonamide was elucidated using crystallography. The compound crystallized in a triclinic space group with specific cell parameters and exhibited extensive π-π interactions between the phenyl ring and the pyridyl ring. Moreover, a nearly linear intermolecular N–H···N hydrogen bond was observed at a relatively short distance, indicating strong intermolecular interactions within the crystal lattice .

Chemical Reactions Analysis

The benzenesulfonamide derivatives have been tested for various biological activities, which can be considered a form of chemical reaction in a biological context. For instance, the synthesized sulfonamides were evaluated for their cytotoxicity, tumor specificity, and potential as carbonic anhydrase inhibitors. Some derivatives, particularly those with 3,4,5-trimethoxy and 4-hydroxy substituents, showed interesting cytotoxic activities, which are significant for further anti-tumor activity studies. Additionally, some sulfonamides strongly inhibited human cytosolic isoforms hCA I and II .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzenesulfonamides, including their pKa values, were investigated. The pKa values of N-benzylbenzenesulfonamides in DMSO and water were determined, providing insight into their acid-base properties. These values ranged from 14.0 to 16.4 in DMSO and from 10.07 to 11.53 in water, which are indicative of their behavior in different solvents . The electrochemical cleavage potentials of these compounds were also determined by cyclic voltammetry, revealing that S–N bond cleavage occurred over a wide range of potentials. The study found that the most acid-labile groups required more negative potentials for cleavage, while this process was facilitated for the sulfonylcarbamates .

Scientific Research Applications

DNA Interaction and Fluorescent Staining

- DNA Minor Groove Binder Applications : Compounds similar to the one , such as Hoechst 33258 derivatives, are known for their strong binding to the minor groove of double-stranded B-DNA, with specificity for AT-rich sequences. These have been widely used in fluorescent DNA staining, crucial for cell biology research, including chromosome and nuclear staining and flow cytometry. They also find applications as radioprotectors and topoisomerase inhibitors, indicating a starting point for drug design and the study of DNA-binding mechanisms (Issar & Kakkar, 2013).

Environmental and Biochemical Impacts

- Biodegradation and Environmental Fate : The study on ethyl tert-butyl ether (ETBE) highlights the biodegradation and fate of gasoline oxygenates in soil and groundwater. It outlines microbial capacity for aerobic degradation, providing insights into environmental remediation and the effects of co-contaminants on biodegradation processes. Such research is vital for understanding the environmental impacts of fuel additives and developing strategies for pollution mitigation (Thornton et al., 2020).

Chemical Synthesis and Industrial Applications

- Synthetic Routes for Pharmaceutical Compounds : Research into the synthesis of vandetanib, a therapeutic agent, involves processes similar to those that might be employed for synthesizing complex molecules like the one . This includes steps such as substitution, deprotection, methylation, and cyclization, underscoring the chemical methodologies applicable to pharmaceutical manufacturing and industrial-scale production (Mi, 2015).

properties

IUPAC Name |

4-tert-butyl-N-[2-(4-methylpiperazin-1-yl)-2-(1-methylpyrrol-2-yl)ethyl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H34N4O2S/c1-22(2,3)18-8-10-19(11-9-18)29(27,28)23-17-21(20-7-6-12-25(20)5)26-15-13-24(4)14-16-26/h6-12,21,23H,13-17H2,1-5H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILNYNYCCBYCIQM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)NCC(C2=CC=CN2C)N3CCN(CC3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H34N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

418.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ethyl [4-({2-[(1,3-benzodioxol-5-ylmethyl)amino]-2-oxoethyl}thio)-1H-1,5-benzodiazepin-2-yl]acetate](/img/structure/B2524000.png)

![Furo[3,2-c]pyridine, 4-(4-morpholinyl)-](/img/structure/B2524007.png)

![4-[bis(2-cyanoethyl)sulfamoyl]-N-[4-(2,5-dichlorophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2524014.png)

![2-(2,5,6-Trimethyl-thieno[2,3-d]pyrimidin-4-ylamino)-propionic acid](/img/structure/B2524016.png)

![N-((8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide](/img/structure/B2524018.png)

![N-(6-chlorobenzo[d]thiazol-2-yl)-1-isopropyl-3-methyl-1H-pyrazole-5-carboxamide](/img/structure/B2524020.png)